molecular formula C13H23ClN2O B1377399 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride CAS No. 1432678-98-2

1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B1377399
CAS No.: 1432678-98-2
M. Wt: 258.79 g/mol
InChI Key: QZZDIWDGZGMELO-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The synthesis of 1-(piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride (CAS 1432678-98-2) emerged from advancements in spirocyclic chemistry during the early 21st century. Its development aligns with the broader exploration of nitrogen-containing spiro compounds, which gained momentum after the discovery of bioactive spiroalkaloids like histrionicotoxin in the 1970s. The compound’s synthesis leverages methodologies such as cyclopropanation and amide coupling, with early protocols involving titanium-mediated reductions of dinitriles and subsequent hydrochlorination. These methods reflect innovations in stereochemical control and salt formation to enhance solubility, critical for pharmaceutical applications.

Significance in Spirocyclic Compound Chemistry

Spirocyclic compounds, characterized by fused rings sharing a single atom, are prized for their three-dimensional complexity and conformational rigidity. The 6-azaspiro[2.5]octane core in this compound combines a cyclopropane ring with a piperidine-derived heterocycle, creating a strained yet stable architecture. This structure enhances binding selectivity to biological targets, as demonstrated in studies on spiro-oxetanes and azaspiro[3.3]heptanes.

Table 1: Key Structural Features of Spirocyclic Compounds

Feature Role in Drug Design Example in Target Compound
Cyclopropane ring Introduces angle strain, improving target affinity Spiro[2.5]octane core
Piperidine moiety Enhances solubility and bioavailability Piperidine-1-carbonyl group
Hydrochloride salt Stabilizes the compound for storage Protonated amine for crystallinity

Position within Contemporary Medicinal Chemistry Research

This compound exemplifies the shift toward sp$$^3$$-rich scaffolds in drug discovery, which occupy underutilized chemical space compared to flat aromatic systems. Its spirocyclic framework has been investigated for modulating central nervous system (CNS) targets, leveraging the piperidine group’s ability to cross the blood-brain barrier. Recent studies highlight its utility as a intermediate in synthesizing protease inhibitors and G protein-coupled receptor (GPCR) modulators, where conformational restriction improves potency.

Structural Significance in Drug Discovery

The molecule’s hybrid architecture merges two pharmacophoric elements:

  • Spiro[2.5]octane core : Restricts rotation, reducing entropic penalties during target binding.
  • Piperidine-1-carbonyl group : Provides hydrogen-bonding sites via the carbonyl oxygen and basic nitrogen, facilitating interactions with enzymatic active sites.

Table 2: Physicochemical Properties

Property Value Source
Molecular formula C₁₃H₂₃ClN₂O
Molecular weight 258.79 g/mol
logP (estimated) 1.8–2.5
Aqueous solubility >10 mg/mL (HCl salt)

The compound’s compact size (molecular weight <300 Da) and moderate lipophilicity align with Lipinski’s rules, making it a viable candidate for oral drug development. Its spirocyclic core also mitigates off-target interactions, a common challenge with flexible scaffolds.

Properties

IUPAC Name

6-azaspiro[2.5]octan-2-yl(piperidin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O.ClH/c16-12(15-8-2-1-3-9-15)11-10-13(11)4-6-14-7-5-13;/h11,14H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZDIWDGZGMELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CC23CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine with a suitable carbonyl compound followed by cyclization can yield the desired spirocyclic structure . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
The compound is primarily studied for its potential as a drug candidate in the treatment of neurological disorders. Its structure allows for interactions with various neurotransmitter systems, making it a candidate for developing medications targeting conditions such as depression and anxiety disorders. Research indicates that derivatives of this compound exhibit significant binding affinity to serotonin receptors, which are crucial in mood regulation .

2. Antidepressant Activity:
Studies have shown that compounds similar to 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride may act as selective serotonin reuptake inhibitors (SSRIs). This mechanism is vital in increasing serotonin levels in the brain, thereby alleviating symptoms of depression .

Neuropharmacology

3. Neuroprotective Effects:
Research has indicated that this compound may possess neuroprotective properties, which can be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. By modulating neurotransmitter activity and reducing oxidative stress in neuronal cells, it shows promise in preserving cognitive function .

4. Pain Management:
There are indications that the compound may also play a role in pain management therapies. Its ability to interact with pain pathways suggests potential applications in developing analgesics, particularly for chronic pain conditions .

Chemical Precursor

5. Synthesis of Novel Compounds:
1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure allows chemists to modify and create diverse derivatives, which can be explored for various biological activities .

Table 1: Summary of Research Findings on Applications

Application AreaDescriptionKey Findings
Drug DevelopmentInvestigated for antidepressant propertiesPotential SSRI activity noted
Neuroprotective EffectsStudied for effects on neuronal cell survivalExhibits neuroprotective qualities
Pain ManagementExplored for analgesic propertiesInteraction with pain pathways
Chemical SynthesisUsed as an intermediate for creating complex compoundsFacilitates novel derivative synthesis

Mechanism of Action

The mechanism of action of 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride and related compounds.

Table 1: Comparative Overview of Spirocyclic and Piperidine-Based Compounds

Compound Name Structural Features Key Differences Potential Applications Reference IDs
1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride Piperidine-carbonyl-spiro[2.5]octane core Reference compound; balanced rigidity and basicity Neurological targets, enzyme inhibition
1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride 4-Methylpiperazine substituent Enhanced solubility (dihydrochloride salt); altered receptor binding Kinase modulation, anticancer research
6-Azaspiro[2.5]octan-4-one hydrochloride Ketone group replaces piperidine-carbonyl Increased electrophilicity; reactive for further derivatization Synthetic intermediate, catalysis
4,4-Dimethylpiperidine hydrochloride Piperidine without spiro configuration Lacks conformational rigidity; simpler structure Solubility enhancer, base in synthesis
7-Methyl-6-azaspiro[3.4]octane hydrochloride Larger spiro ring ([3.4] vs. [2.5]); methyl substituent Altered ring strain and lipophilicity Bioisostere for piperidine in drug design
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane Oxadiazole and chlorophenyl substituents Improved π-π stacking potential; antimicrobial activity Antibacterial/antifungal agents

Structural and Functional Insights

A. Spirocyclic vs. Non-Spiro Analogues
  • 4,4-Dimethylpiperidine hydrochloride lacks the spirocyclic framework, resulting in higher flexibility and reduced metabolic stability compared to the target compound. This limits its utility in drug design where rigidity is critical for target engagement .
  • 6-Azaspiro[2.5]octan-4-one hydrochloride replaces the piperidine-carbonyl group with a ketone, enhancing electrophilicity for nucleophilic reactions but reducing basicity, which may affect bioavailability .
B. Substituent Effects
  • The 4-methylpiperazine variant (CAS: 1432679-83-8) exhibits improved solubility due to its dihydrochloride salt form.
  • Oxadiazole-containing derivatives (e.g., 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane) introduce aromaticity and halogen bonding capabilities, broadening applications in antimicrobial research .
C. Ring Size and Nitrogen Placement
  • 7-Methyl-6-azaspiro[3.4]octane hydrochloride features a larger spiro ring ([3.4] vs. [2.5]), which reduces ring strain and modifies lipophilicity. Such changes can improve blood-brain barrier penetration for CNS-targeted therapies .

Biological Activity

1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H23ClN2O
  • Molecular Weight : 258.79 g/mol
  • CAS Number : 1432678-98-2

Research indicates that compounds similar to 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride often interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. For example, spirocyclic compounds have been noted for their ability to inhibit kinases, which are crucial in the regulation of cell growth and proliferation.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds. For instance, dual inhibitors targeting bacterial topoisomerases have shown potent antibacterial activity against multidrug-resistant strains, suggesting that similar mechanisms may be applicable to 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride. The minimal inhibitory concentrations (MICs) for effective compounds in related studies ranged from <0.03125 to 4 μg/mL against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .

2. Kinase Inhibition

The compound's structural features suggest potential activity as a kinase inhibitor. Kinases play a pivotal role in numerous cellular processes, and inhibition can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases. For example, compounds derived from similar frameworks have been associated with LRRK2 kinase inhibition, which is relevant for Parkinson's disease treatment .

3. Anti-inflammatory Potential

The compound may also exhibit anti-inflammatory properties through modulation of specific signaling pathways. Research on related spirocyclic compounds has indicated their ability to act as agonists or antagonists at various receptors involved in inflammatory responses .

Case Studies

Several case studies have documented the biological activities of spirocyclic compounds:

  • Study 1 : A compound structurally related to 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride was tested for its efficacy against E. coli and demonstrated significant antibacterial activity with an MIC of <0.25 μg/mL .
  • Study 2 : Another study focused on the neuroprotective effects of a similar compound in a mouse model of neurodegeneration, showing promising results in reducing neuronal death and inflammation markers .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundTarget/PathwayMIC (μg/mL)Reference
AntibacterialCompound 7aDNA gyrase and topo IV<0.03125 - 4
Kinase InhibitionLRRK2 InhibitorParkinson's DiseaseNot specified
Anti-inflammatoryAgonistInflammatory pathwaysNot specified

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the spirocyclic scaffold by identifying characteristic signals for the 6-azaspiro[2.5]octane moiety and piperidine-carbonyl linkage .
  • X-Ray Crystallography : Resolves the three-dimensional spiro structure and verifies hydrochloride salt coordination .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C10_{10}H20_{20}N4_4·HCl) .

How can researchers identify and characterize polymorphic forms of this compound?

Advanced Research Focus
Polymorphism impacts bioavailability and stability. Methodological approaches include:

  • Differential Scanning Calorimetry (DSC) : Detects thermal transitions unique to polymorphs .
  • Powder X-Ray Diffraction (PXRD) : Distinguishes crystalline forms by diffraction patterns .
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for salt stability .
    Note: highlights polymorphic Form A in a patent, emphasizing the need for rigorous polymorph screening during salt formation .

What strategies are recommended for identifying and mitigating byproducts during synthesis?

Q. Advanced Research Focus

  • HPLC-MS Analysis : Monitors reaction progress and identifies byproducts via retention time and fragmentation patterns .
  • Reaction Quenching Studies : Isolate intermediates (e.g., 4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol) to trace side reactions .
  • DoE (Design of Experiments) : Systematically vary temperature, pH, and stoichiometry to minimize undesired pathways .

What are the proposed mechanisms for key steps in the synthesis, such as cyclization?

Q. Advanced Research Focus

  • Cyclization : The base-mediated cyclization likely proceeds via nucleophilic attack, forming the spirocyclic core. suggests tert-butoxycarbonyl (Boc) protection stabilizes intermediates, facilitating ring closure .
  • Salt Formation : Hydrochloric acid protonates the amine, forming the hydrochloride salt. Solvent choice (e.g., ethanol/water mixtures) ensures high crystallinity .

How should stability studies under various conditions (e.g., temperature, humidity) be designed?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, analyzing purity via HPLC .
  • Degradant Profiling : Use LC-MS to characterize oxidation or hydrolysis byproducts (e.g., cleavage of the piperidine-carbonyl bond) .

What in vitro models are suitable for initial bioactivity assessment of this compound?

Advanced Research Focus
While direct bioactivity data is limited, analogous spiro compounds (e.g., heterotopic ossification inhibitors in ) suggest:

  • Enzyme Inhibition Assays : Screen against targets like kinases or proteases using fluorescence-based methods.
  • Cell-Based Models : Test cytotoxicity and efficacy in osteoblast/osteoclast cultures for bone-related applications .

How can discrepancies in spectral data or biological activity between batches be resolved?

Q. Advanced Research Focus

  • Batch-to-Batch Comparison : Re-analyze NMR, HPLC, and PXRD data to confirm structural consistency .
  • Biological Replication : Repeat assays with independent batches to rule out experimental variability.
  • Advanced Techniques : Employ 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals or confirm stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride

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